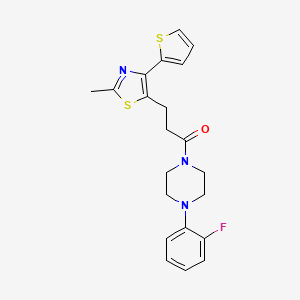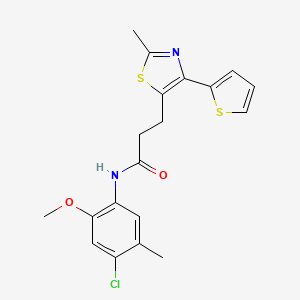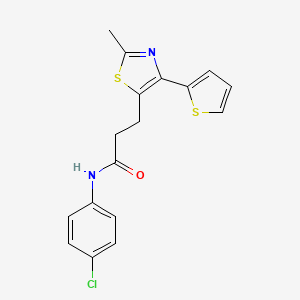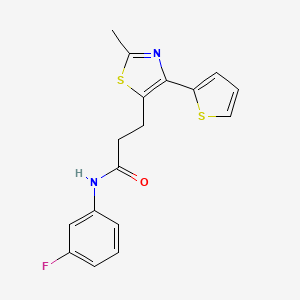
N-(3-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
説明
N-(3-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
科学的研究の応用
Compound X has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound X has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Compound X has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of compound X is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various cellular processes, including DNA replication and repair, cell cycle progression, and apoptosis. By inhibiting these enzymes, compound X can induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, compound X induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. In neurons, compound X has been shown to protect against oxidative stress and reduce inflammation, which are both implicated in the development of neurodegenerative diseases.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be effective in inducing apoptosis in cancer cells and protecting neurons from damage. However, there are also limitations to the use of compound X in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes in the body. Additionally, its potential toxicity and side effects have not been fully evaluated.
将来の方向性
There are several future directions for research on compound X. One area of research is to further elucidate its mechanism of action and identify specific targets for its activity. Another area of research is to evaluate its effectiveness in animal models of cancer and neurodegenerative diseases. Additionally, researchers may investigate the potential use of compound X in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to evaluate the safety and toxicity of compound X in humans.
Conclusion
In conclusion, N-(3-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (compound X) is a chemical compound that has potential applications in various fields of scientific research. Its ability to induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and identify its specific targets for activity.
特性
IUPAC Name |
N-(3-fluorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-19-17(14-6-3-9-22-14)15(23-11)7-8-16(21)20-13-5-2-4-12(18)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECFGIMNIGKIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3396301.png)
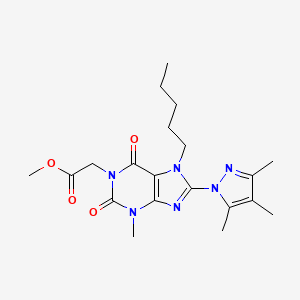
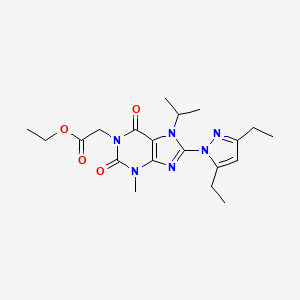

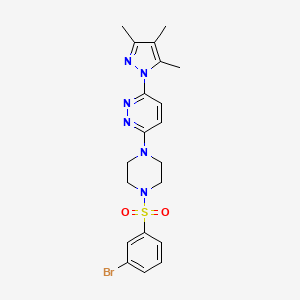
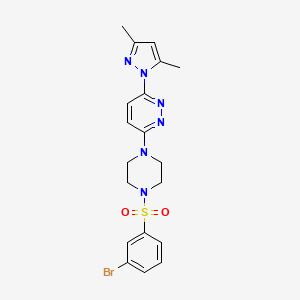
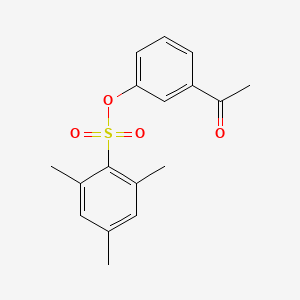
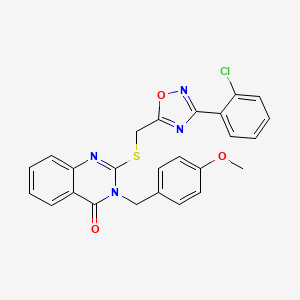
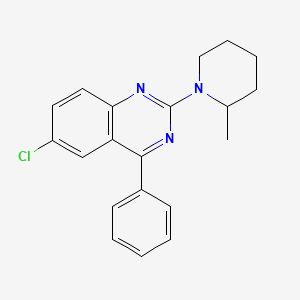
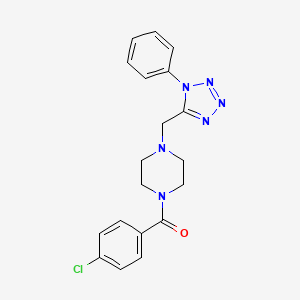
![2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B3396364.png)
